Lipophilicity (XLogP3) Differentiation Against the Para-Chlorobenzyl Isomer
The target compound's computed XLogP3 is 3.1, while the para-chlorobenzyl isomer (CAS 857406-79-2) is predicted to have a slightly higher XLogP3 due to reduced polarity of the para-substituted ring [1][2]. This difference in lipophilicity can significantly influence membrane permeability, blood-brain barrier penetration, and non-specific protein binding. In drug design, even small ΔLogP values (>0.3) are considered meaningful for tissue distribution and off-target binding.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | Para-isomer (CAS 857406-79-2) predicted XLogP3 ≈ 3.4 |
| Quantified Difference | ΔXLogP3 ≈ 0.3 units (predicted) |
| Conditions | Computed by PubChem using XLogP3 3.0 algorithm; experimental logP data unavailable for both compounds |
Why This Matters
A lower XLogP3 value for the ortho-substituted compound suggests lower lipophilicity, which may translate to reduced off-target promiscuity and improved aqueous solubility, critical for in vivo pharmacokinetics.
- [1] PubChem. (2015). Compound Summary for CID 91654098, 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine. View Source
- [2] PubChem. (2022). Compound Summary for CID 11841958, 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine. View Source
